molecular formula C12H14O6 B13565504 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

Katalognummer: B13565504
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: HQBJEVWUYDHHJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C12H14O6 It is a derivative of benzoic acid, characterized by the presence of methoxy groups and a methoxy-oxoethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxybenzoic acid.

    Methoxy-oxoethyl Substitution:

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid involves its interaction with molecular targets and pathways. The methoxy and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxybenzoic acid: Similar in structure but lacks the methoxy-oxoethyl group.

    4,5-Dimethoxysalicylic acid: Contains hydroxyl and methoxy groups but differs in the position and type of substituents.

    Methyl 2,4-dimethoxy-6-methylbenzoate: A methyl ester derivative with different functional groups.

Uniqueness

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid is unique due to the presence of both methoxy and methoxy-oxoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H14O6

Molekulargewicht

254.24 g/mol

IUPAC-Name

4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C12H14O6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3,(H,14,15)

InChI-Schlüssel

HQBJEVWUYDHHJR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.